molecular formula C9H8N2O2 B3354727 2-Methyl-8-nitroindolizine CAS No. 60891-78-3

2-Methyl-8-nitroindolizine

Cat. No. B3354727
CAS RN: 60891-78-3
M. Wt: 176.17 g/mol
InChI Key: RVNQZWLKCLWQOQ-UHFFFAOYSA-N
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Description

2-Methyl-8-nitroindolizine is a chemical compound with the formula C9H8N2O2 . It is a nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of indolizine derivatives, such as 2-Methyl-8-nitroindolizine, has been a topic of interest in recent years . Many approaches for their synthesis have been developed, including radical-induced synthetic approaches . These approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .


Molecular Structure Analysis

The molecular structure of 2-Methyl-8-nitroindolizine consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 176.1720 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 1-Nitroindolizines, closely related to 2-Methyl-8-nitroindolizine, are synthesized using methods involving the ring transformation of oxazolo[3,2-a]pyridinium salts in reaction with nitromethane. These techniques are critical for preparing potentially biologically active aminoderivatives (Babaev, Bozhenko, & Maiboroda, 1995).
  • Cycloaddition Reactions : Studies have shown that 7-Methyl-6-nitro-2-phenylindolizine undergoes cycloaddition reactions, forming 1,2-oxazine fragments. These findings are crucial for understanding the chemical behavior and potential applications of nitroindolizines (Babaev et al., 1999).

Potential Applications in Medicine and Biology

  • Antibacterial Properties : Nitroindolizines have been explored for their potential antimicrobial properties. For example, para- and meta-substituted nitro-2-phenylindolizines have been tested as potential antimicrobial agents, indicating the possibility of medical applications (Lins, Block, & Doerge, 1982).
  • Inhibition of Nitric Oxide Synthesis : Studies involving nitroindolizines have contributed to understandingthe role of nitric oxide synthesis in various physiological processes. For example, research on the long-term administration of N(omega)-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthesis inhibitor, has provided insights into the pathogenesis of coronary vascular and myocardial structural changes (Takemoto et al., 1997).

Analytical Chemistry and Biochemistry

  • Fragmentation Studies : The fragmentation pathways of 2-methylnitroindolizines have been investigated to understand their chemical structure and behavior. This includes studying the isomeric [M-OH]+ and [M-NO]+ ions formed in the fragmentation of these compounds, which is significant for analytical applications in chemistry and biochemistry (Bobyleva, Kulikov, & Bobrovskii, 1988).

Future Directions

Indolizine derivatives, such as 2-Methyl-8-nitroindolizine, have potential biological activities and can be used as organic fluorescent molecules for biological and material applications . Therefore, the development of novel approaches for the synthesis of indolizine and its derivatives is anticipated .

properties

IUPAC Name

2-methyl-8-nitroindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-5-9-8(11(12)13)3-2-4-10(9)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNQZWLKCLWQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344937
Record name 2-Methyl-8-nitroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60891-78-3
Record name 2-Methyl-8-nitroindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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